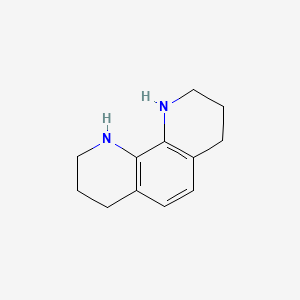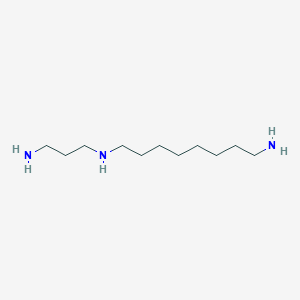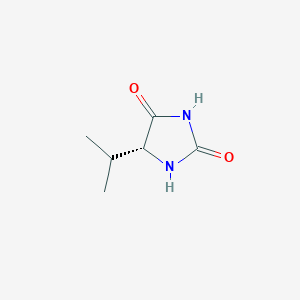
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine is a synthetic peptide composed of five amino acids: L-isoleucine, D-alanine, D-alanine, L-valine, and D-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Often achieved using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Requires specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
特性
CAS番号 |
56672-74-3 |
|---|---|
分子式 |
C23H43N5O6 |
分子量 |
485.6 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)21(31)26-14(7)19(29)25-15(8)20(30)28-18(12(4)5)22(32)27-16(23(33)34)10-11(2)3/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)/t13-,14+,15+,16+,17-,18-/m0/s1 |
InChIキー |
RNKXRNFBEXQPKV-ZDRBWGSPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)


![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

